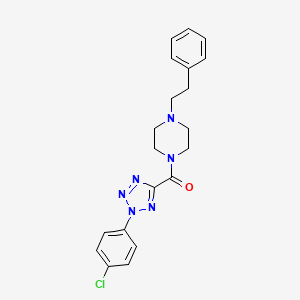

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

描述

This compound features a tetrazole ring substituted at the 5-position with a 4-chlorophenyl group, linked via a methanone bridge to a 4-phenethylpiperazine moiety.

属性

IUPAC Name |

[2-(4-chlorophenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O/c21-17-6-8-18(9-7-17)27-23-19(22-24-27)20(28)26-14-12-25(13-15-26)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBWCYMFFTYBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the chlorophenyl group. The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves coupling the tetrazole and chlorophenyl intermediates with the phenethylpiperazine moiety using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form azide derivatives.

Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Azide derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chlorophenyl group and piperazine moiety contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

相似化合物的比较

Tetrazole Derivatives with Aromatic Substitutions

- (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoic acid (12a): Features a conjugated dienoic acid chain instead of the methanone-piperazine group. The carboxylic acid enhances hydrophilicity, contrasting with the lipophilic phenethylpiperazine in the target compound .

- {(2E)-3-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]prop-2-en-1-ylidene}malononitrile (5): Incorporates a malononitrile group, introducing electron-withdrawing properties that may alter reactivity compared to the methanone linker .

Piperazine-Containing Analogues

- (4-amino-2-anilino-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone: Substitutes the tetrazole with a thiazole ring and adds an anilino group, which may enhance DNA intercalation properties compared to the tetrazole-based target .

Pharmacological Activity

While direct data on the target compound’s activity is absent, inferences can be drawn from analogues:

- Tetrazole-Containing Compounds: Known for antimicrobial, anticancer, and anti-inflammatory properties. The 4-chlorophenyl group may enhance cytotoxicity, as seen in thiazole derivatives like NSC710524 .

- The phenethyl group may improve blood-brain barrier penetration compared to sulfonyl-piperazine derivatives .

Physical and Chemical Properties

Spectral and Analytical Data

- NMR/IR Profiles : The target compound’s ¹H NMR would show signals for the phenethylpiperazine (δ ~2.5–3.5 ppm for piperazine protons) and aromatic chlorophenyl protons (δ ~7.3–7.5 ppm), similar to compounds in and .

- Elemental Analysis : Expected %C, %H, and %N values would align with molecular formula C₂₀H₂₀ClN₅O, contrasting with sulfur-containing analogues in .

Crystallographic and Solubility Trends

- Crystal Packing: Analogues like {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone exhibit C–H···N hydrogen bonding, suggesting similar intermolecular interactions in the target compound .

- Lipophilicity : The phenethylpiperazine group likely increases logP compared to carboxylic acid derivatives (e.g., 12a, logP ~2.5 vs. target logP ~4.0), impacting bioavailability .

生物活性

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a member of the tetrazole family, known for its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds that have gained significant attention due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article examines the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Structural Features

- Tetrazole Ring : The presence of the tetrazole ring contributes to its pharmacological properties.

- Chlorophenyl Group : The 4-chlorophenyl moiety may enhance lipophilicity and biological activity.

- Piperazine Derivative : The piperazine ring is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. A study evaluating various tetrazole compounds found that those with a chlorophenyl group showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| Control | 32 |

| Tested Compound | 8 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Case Studies

-

Study on Antimicrobial Properties

A recent study published in Molecules highlighted the synthesis of various tetrazole derivatives, including our compound, and their evaluation against common pathogens. Results indicated that the compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics . -

Anticancer Evaluation

In a comparative study published in Cancer Letters, the compound was tested alongside other known anticancer agents. It showed promising results in reducing tumor cell viability in vitro and was further explored in animal models for potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to disruption.

- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

常见问题

Q. What are the common synthetic routes for preparing (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps may include:

- Tetrazole ring formation : Reaction of nitriles with sodium azide under acidic conditions.

- Piperazine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the tetrazole moiety to the phenethylpiperazine group.

- Purification : Extraction with dichloromethane (DCM), drying with anhydrous Na₂SO₄, and recrystallization from ethyl acetate or methanol .

Optimization involves adjusting temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., triethylamine for acid scavenging) to improve yields (70–86%) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- X-ray crystallography : SHELX software is used for structure solution and refinement, particularly for resolving hydrogen bonding networks and dihedral angles between aromatic rings .

- NMR spectroscopy : H and C NMR confirm substituent positions, with characteristic signals for the tetrazole ring (δ 8.5–9.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- IR spectroscopy : Peaks at ~1600 cm (C=N stretch) and ~1250 cm (C-Cl stretch) validate functional groups .

Q. How are purification and purity assessment methodologies applied to this compound?

- Chromatography : Column chromatography with silica gel (eluent: DCM/methanol gradient) removes byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and quantify impurities (e.g., unreacted intermediates) .

- Melting point analysis : Sharp melting ranges (e.g., 130–133°C) indicate high crystallinity .

Advanced Research Questions

Q. How can computational methods like Multiwfn analyze the electronic structure and reactivity of this compound?

Multiwfn calculates:

- Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic sites (e.g., tetrazole N-atoms as electron-rich regions) .

- Bond order analysis : Quantifies conjugation between the tetrazole and methanone groups, influencing reactivity .

- Orbital composition : Projects molecular orbitals to assess contributions from substituents (e.g., chlorophenyl ring’s impact on HOMO-LUMO gaps) .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

Q. What non-covalent interactions stabilize the crystal lattice, and how are they characterized?

- Hydrogen bonding : C-H···N and C-H···O interactions form dimeric units (e.g., 2.8–3.2 Å bond lengths) .

- π-π stacking : Face-to-face interactions between chlorophenyl and tetrazole rings (3.5–4.0 Å interplanar distances) contribute to 3D networks .

- Van der Waals forces : Dominant in phenethylpiperazine side-chain packing .

Q. What strategies are employed to design bioactivity assays targeting specific biological pathways?

Q. How do solvent choices impact synthesis yield and crystallization behavior?

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may hinder crystallization.

- Low-polarity solvents (DCM, ether) : Facilitate precipitation of pure products but require slow evaporation for single-crystal growth .

- Co-solvent systems : Methanol/water mixtures (7:3 v/v) optimize crystal morphology and size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。